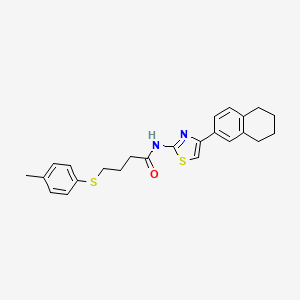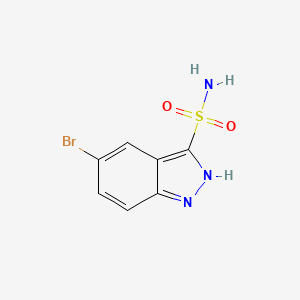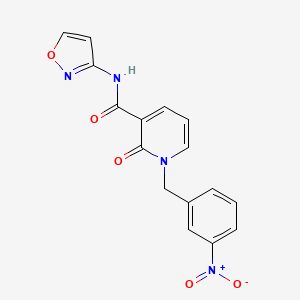
N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in the literature and has been shown to have a variety of interesting properties that make it a promising candidate for further investigation.
Mecanismo De Acción
Target of Action
Similar compounds have been found to targetDihydrofolate reductase (DHFR) , an enzyme involved in the tetrahydrofolate synthesis pathway .
Biochemical Pathways
The compound may affect the tetrahydrofolate synthesis pathway by inhibiting the DHFR enzyme . Tetrahydrofolate is essential for the synthesis of nucleotides, so inhibition of this pathway could potentially disrupt DNA synthesis and cell division.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide for lab experiments is its potency and selectivity. This compound has been shown to have potent effects on the central nervous system at relatively low doses, which makes it a useful tool for studying the effects of neurotransmitter modulation. However, one of the main limitations of this compound is its relatively low yield and complex synthesis method, which can make it difficult and expensive to obtain in large quantities.
Direcciones Futuras
There are many potential future directions for research on N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide. One promising area of research is in the development of new drugs based on this compound, which may have applications in the treatment of neurological disorders. Another potential direction is in the development of new synthesis methods that can improve the yield and scalability of this compound. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the central nervous system.
Métodos De Síntesis
The synthesis of N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide is a complex process that involves several steps. The first step involves the synthesis of the thiazole ring, which is then coupled with the tetrahydronaphthalene ring to form the core structure of the compound. The final step involves the addition of the p-tolylthio group to the butanamide moiety. The overall yield of this synthesis method is relatively low, but improvements in the process are currently being explored.
Aplicaciones Científicas De Investigación
N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have potent effects on the central nervous system. Specifically, it has been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders such as depression and anxiety.
Propiedades
IUPAC Name |
4-(4-methylphenyl)sulfanyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2OS2/c1-17-8-12-21(13-9-17)28-14-4-7-23(27)26-24-25-22(16-29-24)20-11-10-18-5-2-3-6-19(18)15-20/h8-13,15-16H,2-7,14H2,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIZJCLWKYFURV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine](/img/structure/B2994917.png)
![6-Bromo-2-methyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B2994920.png)

![ethyl 3-carbamoyl-2-(5-nitrothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2994924.png)
![4-(4-Benzylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2994927.png)

![1-(3-Chlorophenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2994931.png)

![6,7-Dihydro-4H-pyrano[3,4-d]isoxazole-3-carbohydrazide](/img/structure/B2994934.png)
![N-(2,4-dimethylphenyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2994936.png)
![[4-(3-chlorophenyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2994937.png)


![2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2994940.png)